

Development of Monoclonal Antibodies Targeting the CCR3 Receptor: A Technical Guide

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Compound of Interest

Compound Name: CCR3 Antagonist

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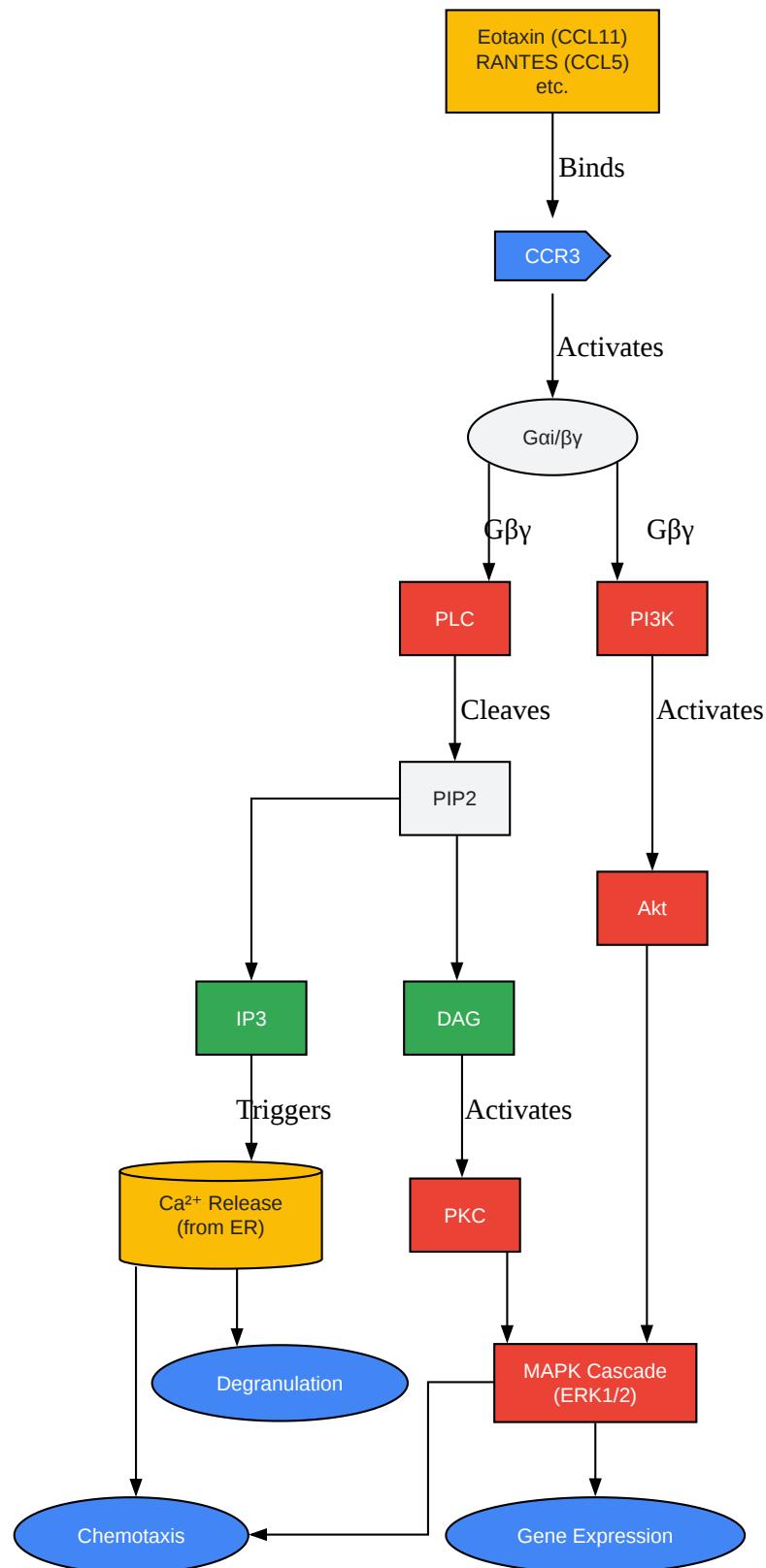
Introduction

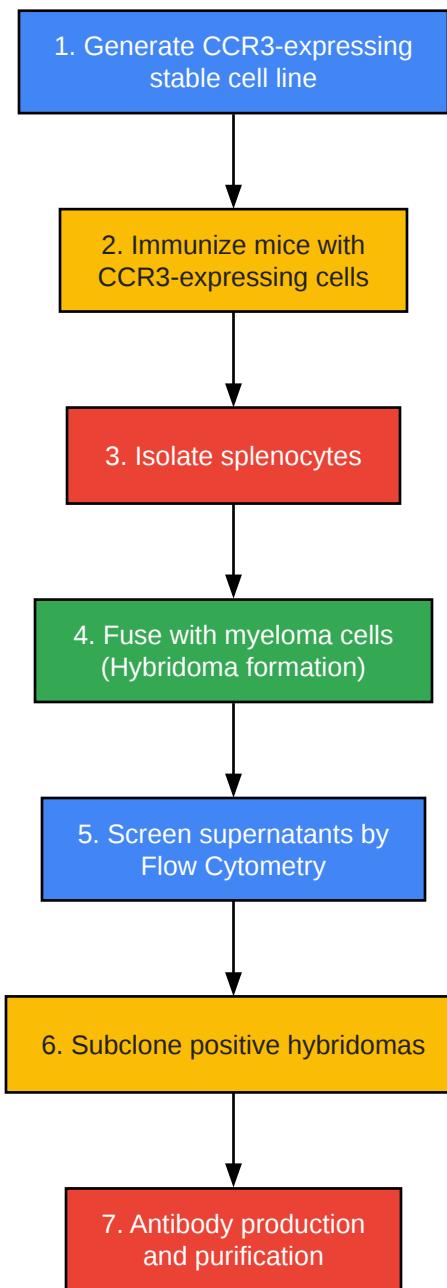
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.^{[1][2]} Its expression on these key effector cells of allergic inflammation has made it an attractive therapeutic target for a range of diseases, including asthma, allergic rhinitis, and eosinophilic esophagitis.^{[1][3]} The primary ligands for CCR3 include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13).^[4] The development of monoclonal antibodies (mAbs) that specifically block the interaction of these chemokines with CCR3 represents a promising strategy to inhibit eosinophil-driven inflammation. This technical guide provides an in-depth overview of the core principles and methodologies involved in the development of monoclonal antibodies targeting the CCR3 receptor.

CCR3 Signaling Pathway

Upon ligand binding, CCR3 initiates a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the release of pro-inflammatory mediators. The receptor is coupled to G α i proteins, and its activation leads to the dissociation of the G protein subunits. This triggers multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the phospholipase C (PLC) pathway leading to calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2. These

signaling cascades ultimately result in the cellular responses characteristic of allergic inflammation.





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